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Compound of Interest

Compound Name: 5-Bromo-1H-indol-3-yl acetate

Cat. No.: B097118

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-1H-indol-3-yl acetate (CAS No: 17357-14-1), a key intermediate in various synthetic
applications. This document compiles available and predicted data for Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside
detailed experimental protocols to aid in the characterization of this compound.

Spectroscopic Data

Due to the limited availability of a complete, published experimental dataset for 5-Bromo-1H-
indol-3-yl acetate, the following tables present a combination of available physical data and
predicted spectroscopic values. These predictions are derived from the analysis of structurally
similar compounds, including 5-bromoindole and various indole acetate derivatives.

Physical Properties
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Property Value Reference
CAS Number 17357-14-1 [1][2]
Molecular Formula C10HsBrNO:z [11[2][3]
Molecular Weight 254.08 g/mol [2][3]
Melting Point 130-132 °C [1]

White to yellow powder or
Appearance [1]

crystals

Predicted *H NMR Data (in CDCl3, 400 MHz)

The proton NMR spectrum of 5-Bromo-1H-indol-3-yl acetate is expected to exhibit distinct
signals for the indole ring protons and the acetate methyl group. The chemical shifts are
influenced by the bromine substituent at the 5-position and the acetate group at the 3-position.

Proton Pr(?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

H-1 (NH) 8.1-83 brs

H-2 ~7.3 d ~2.0

H-4 ~7.6 d ~1.8

H-6 ~7.2 dd ~8.7,~1.8

H-7 ~7.3 d ~8.7

-OCOCHs ~2.3 S

Predicted **C NMR Data (in CDCl3, 100 MHz)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the
molecule. The bromine atom and the acetate group will cause characteristic shifts in the

aromatic and heterocyclic regions.
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Carbon Predicted Chemical Shift (8, ppm)
C-2 ~123
C-3 ~118
C-3a ~126
C-4 ~124
C-5 ~114
C-6 ~121
C-7 ~113
C-7a ~135
-OCOCHs ~169
-OCOCHs ~21

Predicted IR Spectroscopy Data

The infrared spectrum will show characteristic absorption bands corresponding to the functional
groups present in the molecule.

Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch 3400 - 3300 Medium

C=0 Stretch (Ester) 1735 - 1750 Strong

C=C Stretch (Aromatic) 1600 - 1450 Medium-Strong

C-O Stretch (Ester) 1250 - 1200 Strong

C-Br Stretch 600 - 500 Medium

Mass Spectrometry Data
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The mass spectrum is expected to show the molecular ion peak and characteristic
fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for
the molecular ion (M and M+2 peaks in approximately a 1:1 ratio).

lon m/z (relative abundance) Description
[M]*+ 253/255 (1:1) Molecular ion
[M-CH2CO]* 211/213 (1:1) Loss of ketene

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 5-Bromo-1H-indol-3-yl acetate in approximately
0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds). Add a
small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5
mm NMR tube.

e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher.
o Pulse Program: Standard single-pulse experiment.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-32.
e 13C NMR Acquisition:

o Spectrometer: 100 MHz or higher.
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[e]

Pulse Program: Proton-decoupled pulse sequence.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:

[e]

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o

Scan Range: 4000-400 cm~1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[¢]

[e]

A background spectrum should be collected prior to running the sample.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

» Data Acquisition (Electron lonization - El):

(¢]

lonization Mode: Electron lonization (EI).

[¢]

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

[¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o

Scan Range: m/z 50-500.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 5-Bromo-1H-indol-3-yl acetate.

Compound Synthesis & Purification

Synthesis of 5-Bromo-1H-indol-3-yl acetate

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

\
NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation &‘ 'Structure Elucidation

\

Analyze Chemical Shifts, Coupling Constants Identify Functional Group Frequencies Determine Molecular Weight & Fragmentation

Confirm Structure of 5-Bromo-1H-indol-3-yl acetate

Click to download full resolution via product page

A generalized workflow for the synthesis, purification, and spectroscopic characterization of an
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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